![molecular formula C15H22N2O3 B2628422 [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester CAS No. 1353972-76-5](/img/structure/B2628422.png)

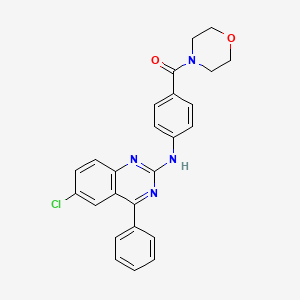

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester” is a chemical compound . It is a type of ester, which is a class of organic compounds known for their characteristic aromas and flavors .

Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method is the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Another method could involve the transesterification of β-keto esters . The specific synthesis pathway would depend on the starting materials and the desired end product.Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. For example, they can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols . They can also react with Grignard reagents to form tertiary alcohols .Scientific Research Applications

Environmental Impact and Behavior

- Occurrence and Fate in Aquatic Environments : Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their environmental presence and behavior. Despite their biodegradability, they are found ubiquitously in surface water and sediments due to their continuous introduction from consumer products. Chlorinated parabens, more stable than their parent compounds, have been detected in various water sources, highlighting the need for further toxicity studies (Haman et al., 2015).

Toxicological Concerns

- Genotoxic and Carcinogenic Potential : Ethyl carbamate, the ethyl ester of carbamic acid, has been identified in fermented foods and beverages. It is genotoxic and carcinogenic in various species, classified as "probably carcinogenic to humans" by the IARC. This highlights the importance of monitoring and regulating ester compounds in consumer products for public health (Weber & Sharypov, 2009).

Material Science and Biotechnology

- Biodegradable Polymers : Lactic acid, produced by the fermentation of biomass, is used for synthesizing biodegradable polymers. Derivatives of lactic acid, such as lactate esters, have potential applications in creating eco-friendly materials with specific properties suitable for various industrial applications (Gao, Ma, & Xu, 2011).

Antimicrobial Applications

- Microbial Degradation : Studies on the biodegradation and fate of ester compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater reveal microbial capabilities to degrade esters, which can inform bioremediation strategies for contaminated environments (Thornton et al., 2020).

properties

IUPAC Name |

benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-16(14-7-8-17(11-14)9-10-18)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNXOURDJOISIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2628339.png)

![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)

![2-(4-Methylphenyl)-4-pyrido[2,3-d]pyrimidin-4-ylmorpholine](/img/structure/B2628344.png)

![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)

![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)

![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)

amine](/img/structure/B2628357.png)